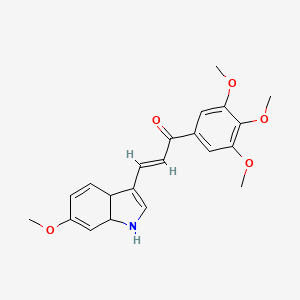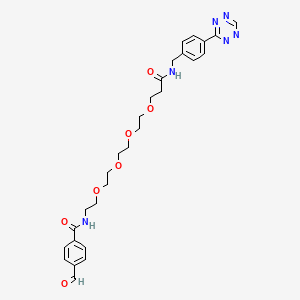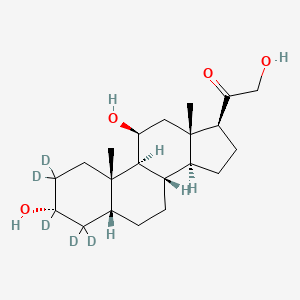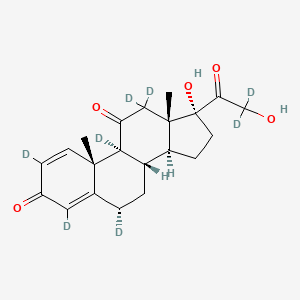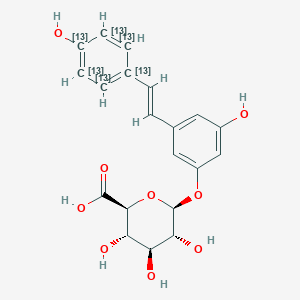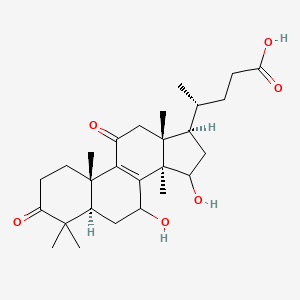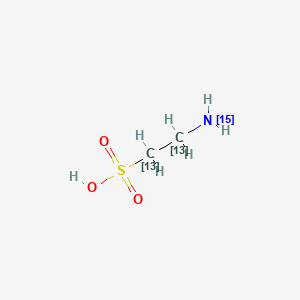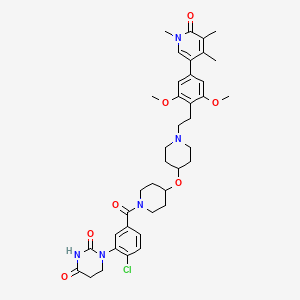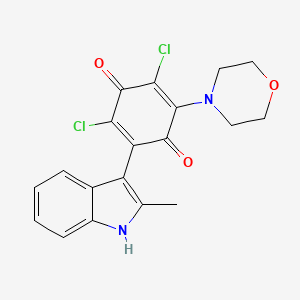
Anticancer agent 42
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 42 is a novel compound that has shown significant potential in the treatment of various types of cancer. This compound has been the subject of extensive research due to its unique properties and effectiveness in targeting cancer cells while minimizing damage to healthy cells. The development of this compound represents a promising advancement in the field of oncology, offering hope for more effective and less toxic cancer treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 42 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The synthetic route typically begins with the preparation of a core structure, followed by the introduction of functional groups that enhance the compound’s anticancer properties. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired chemical transformations occur efficiently.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve the desired output. Additionally, purification techniques such as crystallization, chromatography, and distillation are employed to isolate the final product from impurities.
化学反应分析
Types of Reactions: Anticancer agent 42 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound’s structure to enhance its anticancer activity and improve its pharmacokinetic properties.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the chemical reactions of this compound include various derivatives that exhibit enhanced anticancer activity. These derivatives are often tested for their efficacy in inhibiting cancer cell growth and inducing apoptosis in cancer cells.
科学研究应用
Anticancer agent 42 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a valuable tool for studying the mechanisms of cancer cell growth and proliferation. In biology, it is used to investigate the molecular pathways involved in cancer development and progression. In medicine, this compound is being explored as a potential therapeutic agent for the treatment of various types of cancer, including breast, lung, and colon cancer. Additionally, it has applications in the pharmaceutical industry for the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 42 involves its interaction with specific molecular targets and pathways within cancer cells. This compound is known to inhibit key enzymes and proteins that are essential for cancer cell survival and proliferation. By disrupting these molecular targets, this compound induces apoptosis and inhibits the growth of cancer cells. The compound also modulates various signaling pathways, such as the PI3K/Akt/mTOR pathway, which plays a critical role in cancer cell survival and growth.
相似化合物的比较
Anticancer agent 42 is unique in its structure and mechanism of action compared to other similar compounds. Some of the similar compounds include benzimidazole-based drugs, tetrahydropyrimidinecarboxamide derivatives, and hydroxycinnamic acids. While these compounds also exhibit anticancer activity, this compound stands out due to its higher potency and selectivity towards cancer cells. Additionally, it has shown a better safety profile with fewer side effects compared to other anticancer agents.
属性
分子式 |
C19H16Cl2N2O3 |
|---|---|
分子量 |
391.2 g/mol |
IUPAC 名称 |
2,6-dichloro-3-(2-methyl-1H-indol-3-yl)-5-morpholin-4-ylcyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C19H16Cl2N2O3/c1-10-13(11-4-2-3-5-12(11)22-10)14-15(20)19(25)16(21)17(18(14)24)23-6-8-26-9-7-23/h2-5,22H,6-9H2,1H3 |
InChI 键 |
QGROEQOAPSQCOH-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)N4CCOCC4)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(6-azaspiro[2.5]octan-6-yl)-4-(2-hydroxyethylsulfonylamino)-N-[6-[(2S)-2-methylmorpholin-4-yl]pyridin-2-yl]benzamide](/img/structure/B12420726.png)

